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Compound of Interest

Compound Name: 3-Methyl-4-nonanol

CAS No.: 26533-32-4

Cat. No.: B1275322

Get Quote

3-Methylnonan-4-ol is a saturated fatty alcohol with the chemical formula C₁₀H₂₂O. As a

secondary alcohol with two stereocenters, it presents a valuable scaffold for stereoselective

synthesis and the study of structure-activity relationships in various chemical and biological

systems. While not as widely studied as some of its structural isomers, its architecture is

analogous to compounds with known biological activity, such as insect pheromones, making it

a molecule of interest for synthetic and chemical ecology research.

The fundamental physicochemical properties of 3-methylnonan-4-ol are summarized below,

providing a baseline for its handling and application in experimental settings.
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Property Value Source

IUPAC Name 3-methylnonan-4-ol PubChem[1]

Molecular Formula C₁₀H₂₂O PubChem[1]

Molecular Weight 158.28 g/mol PubChem[1]

CAS Number 26533-32-4 PubChem[1]

Appearance (Predicted) Colorless Liquid N/A

Calculated LogP 3.6 PubChem[1]

Synthesis and Mechanistic Rationale
The construction of 3-methylnonan-4-ol can be approached through several reliable synthetic

strategies. The choice of method is dictated by factors such as desired stereochemical

outcome, scale, and availability of starting materials.

Primary Synthetic Route: Grignard Reaction
The most direct and versatile method for synthesizing 3-methylnonan-4-ol is the nucleophilic

addition of a Grignard reagent to an appropriate aldehyde. This pathway is favored for its

efficiency in carbon-carbon bond formation.

Reaction: Pentylmagnesium bromide reacts with 2-methylbutanal.

Mechanistic Causality: The Grignard reagent, acting as a potent carbon nucleophile, attacks

the electrophilic carbonyl carbon of the aldehyde. The choice of pentylmagnesium bromide as

the nucleophile and 2-methylbutanal as the electrophile precisely constructs the desired 10-

carbon backbone with the methyl branch at the C3 position and the hydroxyl group at C4. The

subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol. This

reaction produces a racemic mixture of all four stereoisomers unless chiral auxiliaries or

catalysts are employed.
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Caption: Grignard synthesis workflow for 3-methylnonan-4-ol.

Alternative Route: Ketone Reduction
An alternative pathway involves the reduction of the corresponding ketone, 3-methylnonan-4-

one.[2]

Reaction: 3-Methylnonan-4-one is reduced using a hydride reagent.

Mechanistic Causality: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride

(LiAlH₄) serve as sources of the hydride ion (H⁻). The hydride attacks the electrophilic carbonyl

carbon of the ketone, reducing it to a secondary alcohol. NaBH₄ is often preferred for its milder

nature and compatibility with protic solvents (like ethanol or methanol), making it a safer and

more convenient choice for standard laboratory applications. LiAlH₄ is a much stronger

reducing agent and requires anhydrous conditions. This method also results in a racemic

mixture of stereoisomers.

Structural Elucidation: A Spectroscopic Guide
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Confirming the identity and purity of 3-methylnonan-4-ol requires a multi-faceted analytical

approach. The data provided in public databases like PubChem serves as a reference for these

characterizations.[1]

Technique Characteristic Signature Interpretation

¹H NMR

~3.4-3.6 ppm (m, 1H): Proton

on C4 (CH-OH).~0.8-1.0 ppm

(m, 9H): Overlapping

triplets/doublets from terminal

methyl groups (C1, C9, and

C3-methyl).~1.2-1.6 ppm (m):

Complex multiplet for

methylene (CH₂) and methine

(CH) protons in the alkyl chain.

The chemical shift and

multiplicity of the C4 proton are

diagnostic for a secondary

alcohol. The integration

confirms the proton count for

each region.

¹³C NMR

~70-75 ppm: Carbon bearing

the hydroxyl group (C4).~10-

40 ppm: Multiple signals

corresponding to the other

nine aliphatic carbons in the

structure.

The downfield shift of C4 is

due to the deshielding effect of

the electronegative oxygen

atom. Ten distinct signals are

expected for the

diastereomeric mixture.

IR Spectroscopy

~3200-3600 cm⁻¹ (broad): O-H

stretching vibration.~2850-

2960 cm⁻¹ (strong): C-H

stretching of sp³ hybridized

carbons.~1050-1150 cm⁻¹

(strong): C-O stretching

vibration.

The broad O-H band is

characteristic of hydrogen-

bonded alcohols. The C-O

stretch confirms the presence

of the alcohol functional group.

[1]

Mass Spectrometry

M⁺ at m/z 158: Molecular ion

(may be weak or absent).m/z

140: [M-H₂O]⁺, loss of

water.m/z 87, 101: Fragments

from α-cleavage adjacent to

the C4 carbinol carbon.

Fragmentation patterns are

key to confirming the structure.

Alpha-cleavage (the breaking

of the C3-C4 or C4-C5 bond)

provides definitive evidence for

the location of the hydroxyl

group.
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The Critical Role of Stereochemistry
The presence of two chiral centers at C3 and C4 means that 3-methylnonan-4-ol can exist as

four distinct stereoisomers.[3] The spatial arrangement of the substituents at these centers is

crucial, as different stereoisomers can exhibit vastly different biological activities.

Enantiomeric Pairs: (3R,4R) & (3S,4S); (3R,4S) & (3S,4R). Enantiomers are non-

superimposable mirror images and have identical physical properties, except for the direction

in which they rotate plane-polarized light.[3]

Diastereomeric Pairs: e.g., (3R,4R) & (3R,4S). Diastereomers are not mirror images and

have different physical properties, allowing for their potential separation by methods like

chromatography or crystallization.[3]

The biological relevance of stereoisomerism is well-documented in insect chemical ecology.

For instance, the four stereoisomers of the structurally similar 4-methylheptan-3-ol act as

aggregation pheromones for different species of bark beetles, highlighting the importance of

absolute stereochemical control in synthesis.[4]

Caption: Stereoisomeric relationships of 3-methylnonan-4-ol.

Validated Experimental Protocols
The following protocols are provided as a self-validating framework for synthesis and

purification. Adherence to these steps ensures reproducibility and high purity of the final

product.

Protocol: Synthesis via Grignard Reaction
Objective: To synthesize 3-methylnonan-4-ol from 2-methylbutanal and pentylmagnesium

bromide.

Materials:

Magnesium turnings

1-Bromopentane
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2-Methylbutanal

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, dropping funnel, condenser (all flame-dried)

Magnetic stirrer

Procedure:

Grignard Reagent Preparation: Place magnesium turnings in the round-bottom flask under

an inert atmosphere (e.g., nitrogen or argon). Add a portion of anhydrous diethyl ether.

Slowly add a solution of 1-bromopentane in anhydrous diethyl ether via the dropping funnel.

Gentle heating or a crystal of iodine may be required to initiate the reaction. Maintain a

gentle reflux until all the magnesium has reacted.

Nucleophilic Addition: Cool the freshly prepared Grignard reagent in an ice bath. Add a

solution of 2-methylbutanal in anhydrous diethyl ether dropwise, maintaining the temperature

below 10 °C.

Reaction Completion: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

Work-up (Quenching): Cool the reaction mixture again in an ice bath. Slowly and carefully

add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium

alkoxide salt.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl

ether (3x). Combine the organic layers.

Drying and Concentration: Wash the combined organic layers with brine. Dry the organic

phase over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[5]
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Purification: The resulting crude oil can be purified by vacuum distillation or flash column

chromatography on silica gel to yield pure 3-methylnonan-4-ol.

Protocol: Sample Preparation for NMR Analysis
Objective: To prepare a sample of synthesized 3-methylnonan-4-ol for ¹H and ¹³C NMR

spectroscopy.

Materials:

Purified 3-methylnonan-4-ol

Deuterated chloroform (CDCl₃)

NMR tube

Pasteur pipette

Procedure:

Dissolve approximately 10-20 mg of the purified alcohol in ~0.6 mL of CDCl₃.

Transfer the solution into a clean, dry NMR tube using a Pasteur pipette.

Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

Cap the NMR tube and carefully insert it into the NMR spectrometer.

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating

procedures.

Safety, Handling, and Storage
Proper handling of 3-methylnonan-4-ol and its precursors is essential for laboratory safety.

Hazard Identification: Based on aggregated GHS data for this compound, it is classified as

causing serious eye irritation (H319).[1] Precursors like 1-bromopentane and solvents like

diethyl ether are flammable and should be handled with care.
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate

chemical-resistant gloves.[6]

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.

Avoid inhalation of vapors and contact with skin and eyes. Use spark-proof equipment and

keep away from ignition sources.[6]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from

oxidizing agents and sources of ignition.[6]

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References
3-Methyl-4-nonanone | C10H20O | CID 142028. PubChem, National Institutes of Health.

[Link]

3-Methyl-4-nonanol | C10H22O | CID 5059217. PubChem, National Institutes of Health.

[Link]

3-Nonanol, 3-methyl- | C10H22O | CID 89428. PubChem, National Institutes of Health. [Link]

3-Nonanol, 3-methyl-. NIST Chemistry WebBook, SRD 69. [Link]

One-Pot Multi-Enzymatic Synthesis of the Four Stereoisomers of 4-Methylheptan-3-ol.

National Institutes of Health. [Link]

4-Methylnonan-4-ol | C10H22O | CID 90924. PubChem, National Institutes of Health. [Link]

3-Methylnon-4-yn-3-ol | C10H18O | CID 71352867. PubChem, National Institutes of Health.

[Link]

(3S)-8-methylnonan-3-ol | C10H22O | CID 140103903. PubChem, National Institutes of

Health. [Link]

Analytical Methods. Japan International Cooperation Agency. [Link]

Stereochemistry of Organic Compounds and Pharmaceuticals. LibreTexts. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.fishersci.com/store/msds?partNumber=AC435631000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC435631000&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC435631000&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/142028
https://www.benchchem.com/product/b1275322/docs?utm_src=pdf-body#introduction-and-core-properties
https://pubchem.ncbi.nlm.nih.gov/compound/5059217
https://pubchem.ncbi.nlm.nih.gov/compound/89428
https://webbook.nist.gov/cgi/cbook.cgi?ID=C21078728&Mask=200
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4848981/
https://pubchem.ncbi.nlm.nih.gov/compound/90924
https://pubchem.ncbi.nlm.nih.gov/compound/71352867
https://pubchem.ncbi.nlm.nih.gov/compound/140103903
https://openjicareport.jica.go.jp/pdf/11815334_03.pdf
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/8%3A_Stereochemistry/8.3_Stereochemistry_of_Organic_Compounds_and_Pharmaceuticals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275322?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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